![molecular formula C7H11ClF3NO2 B2927547 2-Amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hcl CAS No. 2253639-96-0](/img/structure/B2927547.png)
2-Amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hcl
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Overview
Description
“2-Amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hcl” is a chemical compound with the CAS Number: 2253639-96-0 . It has a molecular weight of 233.62 . The IUPAC name for this compound is 2-amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Research
AT29144 is utilized in pharmaceutical research due to its potential as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can increase the metabolic stability of pharmaceuticals, making it valuable for developing new drugs with improved pharmacokinetic properties .
Material Science
In material science, AT29144’s unique structure could be explored for the creation of novel polymers. The cyclobutyl ring might impart rigidity, while the trifluoromethyl group could contribute to the polymers’ resistance to degradation .
Biochemistry Studies
This compound serves as an important reagent in biochemistry studies, particularly in the investigation of enzyme-substrate interactions. The presence of both amino and carboxylic acid functional groups allows it to mimic amino acids and peptides, which can be useful in enzyme assays .
Chemical Synthesis
AT29144 is a versatile intermediate in chemical synthesis. It can undergo various reactions, including amidation and esterification, to yield a wide range of derivatives for further research applications .
Agrochemical Development
The compound’s structural features make it a candidate for the development of new agrochemicals. Its stability under various conditions can be advantageous in creating more effective and longer-lasting pesticides or herbicides .
Fluorine Chemistry
AT29144 is significant in fluorine chemistry research. The trifluoromethyl group is a common moiety in many pharmaceuticals and agrochemicals, and studying its reactivity and incorporation into other compounds is of high interest .
Analytical Chemistry
In analytical chemistry, AT29144 can be used as a standard or reference compound in chromatographic analysis due to its well-defined structure and properties .
Neuroscience Research
Given its structural similarity to certain neurotransmitters, AT29144 could be used in neuroscience research to study neurotransmitter receptor binding and function, potentially leading to insights into neurological disorders .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
properties
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUGKRJBGJUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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